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molecular formula C11H16N2Si B8602885 6-Methyl-5-trimethylsilanylethynyl-pyridin-2-ylamine

6-Methyl-5-trimethylsilanylethynyl-pyridin-2-ylamine

Cat. No. B8602885
M. Wt: 204.34 g/mol
InChI Key: CBRQRFMHMVTXHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691882B2

Procedure details

To a mixture of 6-amino-3-bromo-2-methylpyridine (200 mg, 1.0 mmol), trimethylsilylacetylene (0.22 mL, 1.6 mmol), copper (I) iodide (9.9 mg, 0.052 mmol), and 1,4-dioxane (1.5 mL) was added bis(triphenylphosphine)palladium (II) chloride (73 mg, 0.10 mmol), which was stirred under nitrogen atmosphere for 3 hours and 30 minutes at 100° C. The reaction mixture was allowed to room temperature, water was added to the reaction mixture at the same temperature, ethyl acetate was added, and the mixture was filtered through a Celite pad. The organic layer of the filtrate was separated and washed with saturated aqueous sodium chloride, and was concentrated under a reduced pressure, and the residue thus obtained was purified by silica gel column chromatography (heptane:ethyl acetate=2:1) to obtain the title compound (140 mg, 57%, purity: 86%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
copper (I) iodide
Quantity
9.9 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
bis(triphenylphosphine)palladium (II) chloride
Quantity
73 mg
Type
catalyst
Reaction Step Three
Yield
57%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([CH3:8])[C:5](Br)=[CH:4][CH:3]=1.[CH3:10][Si:11]([C:14]#[CH:15])([CH3:13])[CH3:12].O1CCOCC1.O>[Cu]I.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl.C(OCC)(=O)C>[CH3:8][C:6]1[N:7]=[C:2]([NH2:1])[CH:3]=[CH:4][C:5]=1[C:15]#[C:14][Si:11]([CH3:13])([CH3:12])[CH3:10] |f:5.6.7|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
NC1=CC=C(C(=N1)C)Br
Name
Quantity
0.22 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
Quantity
1.5 mL
Type
reactant
Smiles
O1CCOCC1
Name
copper (I) iodide
Quantity
9.9 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
bis(triphenylphosphine)palladium (II) chloride
Quantity
73 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred under nitrogen atmosphere for 3 hours and 30 minutes at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was allowed to room temperature
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a Celite pad
CUSTOM
Type
CUSTOM
Details
The organic layer of the filtrate was separated
WASH
Type
WASH
Details
washed with saturated aqueous sodium chloride
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (heptane:ethyl acetate=2:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=C(C=CC(=N1)N)C#C[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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